molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole CAS No. 118644-07-8

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole

Cat. No.: B596655
CAS No.: 118644-07-8
M. Wt: 268.404
InChI Key: NXSHDHMQZIAMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzo-fused dipyrrole core with two tert-butyl groups at the 2 and 7 positions, which contribute to its steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo-fused dipyrrole precursor with tert-butyl halides in the presence of a strong base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups.

Scientific Research Applications

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties.

Biological Activity

2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole is a compound with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C18_{18}H24_{24}N2_{2}
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 118644-07-8
  • Purity : 95% .

Synthesis

The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of tert-butyl groups. The detailed synthetic route is often proprietary and may vary among laboratories.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In Vitro Studies : A study on related anthrapyridazone derivatives demonstrated significant cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. These compounds were effective against multidrug-resistant cell lines as well .
  • Mechanism of Action : These compounds often induce apoptosis and autophagy in cancer cells. The interaction with DNA and cellular membranes plays a crucial role in their efficacy .

Other Biological Activities

Beyond anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dipyrrole compounds can possess antimicrobial properties, potentially useful in treating infections .
  • Neuroprotective Effects : Some dipyrrole derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyDescriptionFindings
Study 1 Evaluation of anthrapyridazone derivativesShowed in vitro cytotoxicity against leukemia cell lines and effectiveness against multidrug resistance .
Study 2 Investigation of structural analogsIdentified mechanisms of apoptosis induction through DNA interaction .
Study 3 Synthesis and testing of dipyrrole derivativesSuggested antimicrobial activity and potential neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of dipyrrole derivatives. Modifications at various positions on the dipyrrole ring can significantly influence potency and selectivity against cancer cells.

Properties

IUPAC Name

2,7-ditert-butylpyrrolo[3,4-e]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHDHMQZIAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704729
Record name 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118644-07-8
Record name 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.